4-Ethoxy-2-fluorobenzaldehyde
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Overview
Description
4-Ethoxy-2-fluorobenzaldehyde is an organic compound with the molecular formula C9H9FO2 It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted with ethoxy and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxy-2-fluorobenzaldehyde can be synthesized through the reaction of 2-fluoro-4-hydroxybenzaldehyde with iodoethane in the presence of potassium carbonate and N,N-dimethylformamide. The reaction is carried out under an inert atmosphere at 60°C for 10 hours. The product is then purified through extraction and drying processes .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products:
Oxidation: 4-Ethoxy-2-fluorobenzoic acid.
Reduction: 4-Ethoxy-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Ethoxy-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-2-fluorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The ethoxy and fluorine groups influence the compound’s reactivity and interaction with biological systems.
Comparison with Similar Compounds
- 2-Ethoxy-4-fluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 2-Fluorobenzaldehyde
Comparison: 4-Ethoxy-2-fluorobenzaldehyde is unique due to the presence of both ethoxy and fluorine groups, which confer distinct chemical properties. Compared to 4-fluorobenzaldehyde, it has an additional ethoxy group that increases its reactivity and potential applications. Similarly, it differs from 2-fluorobenzaldehyde by the position of the substituents, which affects its chemical behavior and interactions.
Properties
IUPAC Name |
4-ethoxy-2-fluorobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWUMBYLABWTTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436147 |
Source
|
Record name | 4-Ethoxy-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
532965-74-5 |
Source
|
Record name | 4-Ethoxy-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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